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Compound of Interest

Compound Name: 1H-Imidazol-2-ylmethanol

Cat. No.: B183327 Get Quote

A comprehensive guide to the ¹H and ¹³C NMR spectral characteristics of 1H-Imidazol-2-
ylmethanol, with a comparative analysis against imidazole and 1-methyl-1H-imidazol-2-
ylmethanol. This document provides researchers, scientists, and drug development

professionals with detailed experimental protocols and tabulated spectral data to aid in

structural elucidation and characterization.

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in

modern chemistry, providing unparalleled insight into the molecular structure of organic

compounds. For researchers working with heterocyclic compounds, such as those in the

imidazole family, a thorough understanding of their NMR spectral properties is crucial for

synthesis, characterization, and drug development. This guide presents a detailed ¹H and ¹³C

NMR analysis of 1H-Imidazol-2-ylmethanol and compares its spectral features with two

closely related alternatives: the parent heterocycle, imidazole, and its N-methylated derivative,

1-methyl-1H-imidazol-2-ylmethanol. The data is presented in clear, comparative tables, and a

detailed experimental protocol for NMR analysis is provided.

Comparative ¹H NMR Data
The ¹H NMR spectrum provides valuable information about the chemical environment of

protons within a molecule. The chemical shifts (δ) are indicative of the electronic environment,

while the multiplicity and coupling constants (J) reveal the connectivity of neighboring protons.
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Compound
Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Data
Source

1H-Imidazol-

2-ylmethanol
H4/H5 ~7.15 s - Predicted

H2 - - -

CH₂ ~4.60 s -

OH Variable br s -

NH ~11.6 br s -

Imidazole H4/H5 7.15 s - [1]

H2 7.73 s - [1]

NH 11.62 br s - [1]

1-Methyl-1H-

imidazol-2-

ylmethanol

H4/H5 ~7.0-7.2 m -

Inferred from

similar

structures

H2 - - -

CH₂ ~4.5 s -

CH₃ ~3.6 s -

OH Variable br s -

Note: The spectral data for 1H-Imidazol-2-ylmethanol is based on predicted values due to the

limited availability of directly citable experimental data in the public domain. The data for 1-

methyl-1H-imidazol-2-ylmethanol is inferred from publicly available information on similar

compounds.

Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of a molecule. The

chemical shifts are sensitive to the hybridization and electronic environment of the carbon
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atoms.

Compound
Carbon
Assignment

Chemical Shift (δ,
ppm)

Data Source

1H-Imidazol-2-

ylmethanol
C2 ~148 Predicted

C4/C5 ~121 Predicted

CH₂ ~56 Predicted

Imidazole C2 135.9 [2]

C4/C5 121.9 [2]

1-Methyl-1H-imidazol-

2-ylmethanol
C2 ~149

Inferred from similar

structures

C4 ~127
Inferred from similar

structures

C5 ~121
Inferred from similar

structures

CH₂ ~55
Inferred from similar

structures

CH₃ ~33
Inferred from similar

structures

Note: The spectral data for 1H-Imidazol-2-ylmethanol is based on predicted values. The data

for 1-methyl-1H-imidazol-2-ylmethanol is inferred from publicly available information on

similar compounds.

Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:
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Sample Quantity: Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50

mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent can influence chemical shifts.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry NMR tube (5 mm diameter).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm, unless the residual solvent peak is used

as a reference.

NMR Spectrometer Setup and Data Acquisition:

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.

¹H NMR Acquisition:

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

Use a standard 90° pulse sequence.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Set an appropriate relaxation delay (e.g., 1-5 seconds).

¹³C NMR Acquisition:

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160

ppm).

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance

sensitivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a larger number of scans (several hundred to thousands) due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Use an appropriate relaxation delay.

Data Processing:

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain NMR spectrum.

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct

the baseline for accurate integration and peak identification.

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual

solvent peak.

Peak Picking and Integration: Identify all significant peaks and integrate their areas to

determine the relative proton ratios.

Visualization of NMR Signal Relationships
The following diagram illustrates the logical relationship between the different proton and

carbon environments in 1H-Imidazol-2-ylmethanol and their expected NMR signals.

1H-Imidazol-2-ylmethanol Structure
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NMR Analysis Workflow for 1H-Imidazol-2-ylmethanol.

This guide provides a foundational understanding of the NMR characteristics of 1H-Imidazol-2-
ylmethanol and its analogues. The provided data and protocols are intended to assist

researchers in the efficient and accurate analysis of these and similar imidazole-containing

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Imidazole(288-32-4) 13C NMR [m.chemicalbook.com]

To cite this document: BenchChem. [Comparative NMR Analysis of 1H-Imidazol-2-
ylmethanol and Related Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183327#1h-nmr-and-13c-nmr-analysis-of-1h-
imidazol-2-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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